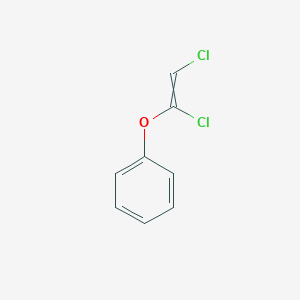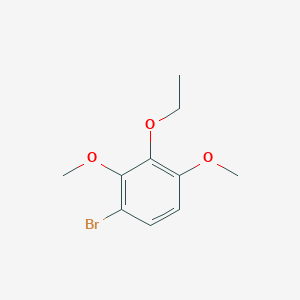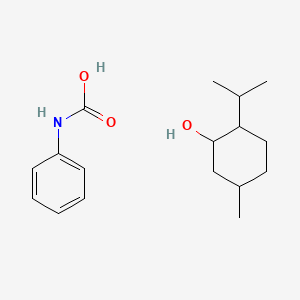
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate is a chemical compound with a complex structure It is a derivative of cyclohexanol, which is a type of alcohol The compound is characterized by the presence of a phenylcarbamate group, which is a functional group derived from carbamic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate typically involves the reaction of cyclohexanol derivatives with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials, including cyclohexanol derivatives and phenyl isocyanate, are fed into reactors where the reaction takes place. The product is then purified through various techniques such as distillation, crystallization, or chromatography to remove impurities and obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamate group back to the corresponding amine and alcohol.
Substitution: The phenylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines and alcohols.
科学研究应用
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug delivery systems.
Industry: It can be used in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate involves its interaction with specific molecular targets. The phenylcarbamate group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Menthyl Acetate: Another similar compound is menthyl acetate, which has similar structural features but different functional groups.
属性
CAS 编号 |
110383-45-4 |
|---|---|
分子式 |
C17H27NO3 |
分子量 |
293.4 g/mol |
IUPAC 名称 |
5-methyl-2-propan-2-ylcyclohexan-1-ol;phenylcarbamic acid |
InChI |
InChI=1S/C10H20O.C7H7NO2/c1-7(2)9-5-4-8(3)6-10(9)11;9-7(10)8-6-4-2-1-3-5-6/h7-11H,4-6H2,1-3H3;1-5,8H,(H,9,10) |
InChI 键 |
FJWTVUYTVNFJPF-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C(C1)O)C(C)C.C1=CC=C(C=C1)NC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate](/img/structure/B14080030.png)
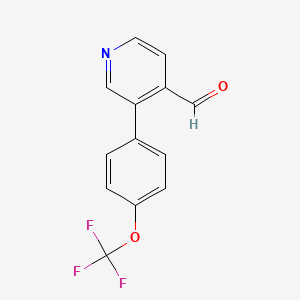


![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
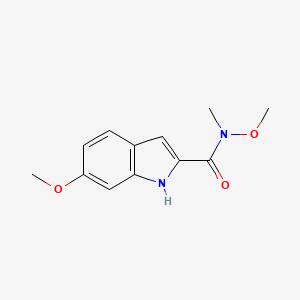
![3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B14080064.png)
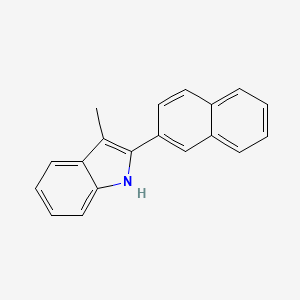
![4-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14080068.png)
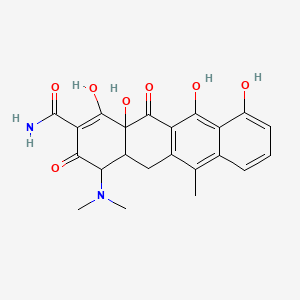
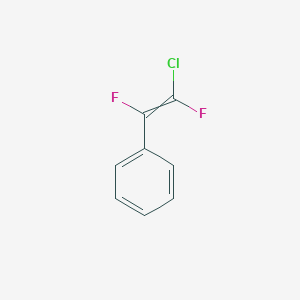
![N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14080078.png)
